Cas no 117132-45-3 (1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine)

1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine is a piperazine derivative characterized by its unique structural features, including a methoxy-substituted phenoxyethyl group. This compound is of interest in pharmaceutical and chemical research due to its potential as an intermediate in the synthesis of biologically active molecules. Its piperazine core provides a versatile scaffold for further functionalization, while the methoxy-phenoxy moiety may influence solubility and binding properties. The compound's stability and well-defined reactivity make it suitable for applications in medicinal chemistry, particularly in the development of receptor-targeting agents. Its purity and consistent performance under controlled conditions ensure reliability in experimental and industrial settings.
1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine structure
117132-45-3 structure
Product Name:1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine
CAS No:117132-45-3
MF:C13H20N2O2
MW:236.310103416443
MDL:MFCD09881986
CID:1076656
PubChem ID:3131843
Update Time:2025-09-28

1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine
    • 4-< 2-(2-methoxyphenoxy)ethyl> piperazine
    • AC1MJ5VN
    • ACMC-20dsre
    • CTK0C4860
    • o-Methoxy-phenoxyethyl-piperazin
    • Oprea1_098154
    • Piperazine, 1-[2-(2-methoxyphenoxy)ethyl]-
    • SureCN3436048
    • AKOS BC-2674
    • TIMTEC-BB SBB011751
    • 1-[2-(2-Methoxyphenoxy)ethyl]piperazine 2HCl
    • SR-01000370496-1
    • CS-0314315
    • 1-(2-(2-Methoxyphenoxy)ethyl)piperazine
    • 1-[2-(2-methoxy-phenoxy)-ethyl]-piperazine, AldrichCPR
    • MFCD00438753
    • 1-[2-(2-methoxyphenoxy)ethyl]piperazine
    • VS-08837
    • SR-01000370496
    • 117132-45-3
    • DTXSID50389630
    • AKOS000301478
    • SCHEMBL3436048
    • BBL028554
    • STK933724
    • MDL: MFCD09881986
    • Inchi: 1S/C13H20N2O2/c1-16-12-4-2-3-5-13(12)17-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3
    • InChI Key: XSOPYTCTNDPWAQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1OC)CCN1CCNCC1

Computed Properties

  • Exact Mass: 236.1526
  • Monoisotopic Mass: 236.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 33.7Ų

Experimental Properties

  • PSA: 33.73

1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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Additional information on 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine

1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine (CAS 117132-45-3): A Comprehensive Overview

1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine (CAS 117132-45-3) is a specialized piperazine derivative with significant potential in pharmaceutical and chemical research. This compound, characterized by its unique methoxy-phenoxy-ethyl side chain, has garnered attention for its versatile applications in medicinal chemistry and drug development. Researchers are particularly interested in its molecular structure, which combines a piperazine core with an aromatic ether moiety, creating opportunities for targeted biological activity.

The chemical properties of 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine make it valuable for designing novel therapeutic agents. Its molecular formula C13H20N2O2 and molecular weight of 236.31 g/mol contribute to its moderate solubility in organic solvents, a feature that enhances its utility in synthetic applications. Recent studies highlight its potential as a building block for CNS-active compounds, aligning with current trends in neurological drug discovery—a hot topic in 2024's pharmaceutical landscape.

In the context of drug discovery, this compound's structural flexibility allows for diverse modifications, addressing frequent search queries about "piperazine-based drug design" and "CNS-targeting molecules." The methoxy group in its structure is particularly noteworthy, as this functional group often improves metabolic stability—a key consideration in modern pharmacokinetic optimization. Pharmaceutical chemists frequently explore such structure-activity relationships when developing new candidates for neurological disorders.

From a synthetic chemistry perspective, 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine serves as an intermediate for creating more complex architectures. Its ethylene linker between the piperazine and phenoxy groups provides spatial flexibility, a feature often searched in relation to "conformationally restricted drug design." This characteristic makes the compound valuable for developing selective receptor modulators, particularly in GPCR-targeted therapies—an area experiencing rapid growth.

The analytical characterization of this compound involves standard techniques like NMR, HPLC, and mass spectrometry, addressing common questions about "piperazine derivative purity analysis." Recent advancements in quality control methodologies have improved the detection of isomeric impurities in such compounds, reflecting industry demands for higher purity standards in pharmaceutical intermediates—a trending topic in chemical manufacturing discussions.

Market-wise, the demand for specialized piperazine derivatives like CAS 117132-45-3 has grown steadily, particularly from contract research organizations focusing on neurological drug development. Suppliers frequently highlight its application potential in patents for serotonin and dopamine receptor modulators, connecting to popular searches about "novel antidepressant scaffolds." The compound's intellectual property landscape shows increasing patent activity since 2020, indicating its rising importance in medicinal chemistry.

Environmental and handling considerations for this compound follow standard laboratory safety protocols, with particular attention to its storage stability under inert atmospheres—a practical concern often queried by researchers. While not classified as hazardous under major regulatory frameworks, proper material handling procedures are recommended, consistent with general best practices for nitrogen-containing heterocycles.

Future research directions for 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine may explore its potential in targeted drug delivery systems, especially given current interest in blood-brain barrier penetration technologies. The compound's structural features could facilitate development of prodrugs for neurodegenerative diseases—a highly searched topic in contemporary medicinal chemistry literature. Such applications position this piperazine derivative as a compound of continuing interest in pharmaceutical innovation.

For researchers sourcing this material, CAS 117132-45-3 is available through specialized chemical suppliers with varying purity grades (typically 95-98%). The compound's synthetic accessibility from commercially available starting materials makes it attractive for both small-scale research and potential scale-up projects—an important consideration frequently searched in relation to "piperazine derivative scalability."

In conclusion, 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine represents an important chemical entity with multifaceted research applications. Its combination of structural features and biological relevance ensures its continued utility in addressing current challenges in drug discovery, particularly in neurological and psychiatric therapeutic areas where molecular innovation remains a priority.

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